molecular formula C4H6F3IO3S B009030 3-Iodopropyl-1-trifluoromethanesulfonate CAS No. 106114-40-3

3-Iodopropyl-1-trifluoromethanesulfonate

Cat. No. B009030
CAS RN: 106114-40-3
M. Wt: 318.06 g/mol
InChI Key: FMSOAEQMFVDTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodopropyl-1-trifluoromethanesulfonate, also known as triflate, is a chemical compound widely used in organic synthesis. It is a trifluoromethanesulfonate ester of iodopropane, with the molecular formula C4H6F3IO3S. Triflate is a highly reactive compound that has found numerous applications in the field of organic chemistry due to its unique chemical properties. In

Mechanism of Action

Triflate is a highly reactive compound that readily undergoes nucleophilic substitution reactions. The mechanism of action involves the displacement of the 3-Iodopropyl-1-trifluoromethanesulfonate leaving group by a nucleophile, resulting in the formation of a new bond. The reactivity of 3-Iodopropyl-1-trifluoromethanesulfonate is attributed to the electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the leaving group and enhances the electrophilicity of the carbon center.
Biochemical and Physiological Effects
Triflate has limited biochemical and physiological effects, as it is primarily used in laboratory experiments. However, it is important to note that 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that can be hazardous if mishandled. It should be handled with care and in accordance with proper laboratory safety protocols.

Advantages and Limitations for Lab Experiments

Triflate has several advantages in laboratory experiments, including its high reactivity, stability, and compatibility with a wide range of solvents. It is also readily available and relatively inexpensive. However, one limitation of 3-Iodopropyl-1-trifluoromethanesulfonate is its potential toxicity and hazards associated with its handling and storage.

Future Directions

The unique chemical properties of 3-Iodopropyl-1-trifluoromethanesulfonate have led to numerous applications in organic synthesis, and future research is likely to focus on expanding its use in this field. One potential direction is the development of new synthetic methodologies that utilize 3-Iodopropyl-1-trifluoromethanesulfonate as a key reagent. Another area of research is the investigation of 3-Iodopropyl-1-trifluoromethanesulfonate's potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Conclusion
In conclusion, 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that has found numerous applications in organic synthesis. Its unique chemical properties make it a valuable reagent in laboratory experiments, particularly in substitution and cross-coupling reactions. Future research is likely to focus on expanding its use in organic synthesis and investigating its potential applications in medicinal chemistry.

Synthesis Methods

Triflate can be synthesized by reacting iodopropane with trifluoromethanesulfonic acid in the presence of a catalyst such as silver 3-Iodopropyl-1-trifluoromethanesulfonate or copper 3-Iodopropyl-1-trifluoromethanesulfonate. The reaction produces 3-Iodopropyl-1-trifluoromethanesulfonate as a colorless liquid with a boiling point of 104°C and a density of 1.83 g/cm³.

Scientific Research Applications

Triflate has found numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a leaving group in substitution reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. Triflate is also used in palladium-catalyzed cross-coupling reactions, where it serves as a source of nucleophilic iodine and facilitates the formation of carbon-carbon bonds.

properties

CAS RN

106114-40-3

Molecular Formula

C4H6F3IO3S

Molecular Weight

318.06 g/mol

IUPAC Name

3-iodopropyl trifluoromethanesulfonate

InChI

InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2

InChI Key

FMSOAEQMFVDTSC-UHFFFAOYSA-N

SMILES

C(COS(=O)(=O)C(F)(F)F)CI

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CI

Other CAS RN

106114-40-3

synonyms

3-iodopropyl-1-triflate
3-iodopropyl-1-trifluoromethanesulfonate

Origin of Product

United States

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